Cas no 29057-10-1 ( )
structure
Product Name:
CAS-nummer:29057-10-1
MF:KO3P
MW:118.070261955261
CID:915338
PubChem ID:16133895
Update Time:2025-04-19
Chemische en fysische eigenschappen
Naam en identificatie
-
- monopotassium metaphosphate
- potassium oxophosphinate
- P2906
- Metaphosphoric acid (HPO3), potassium salt (1:1)
- 29057-10-1
- 01DMT14Z63
- POTASSIUM METAPHOSPHATE (II)
- Potassium metaphosphate [NF]
- Potassium metaphosphate (kpo3)
- CHEBI:148438
- CHEMBL2106746
- METAPHOSPHORIC ACID, POTASSIUM SALT
- 7790-53-6
- Q4291658
- Metaphosphoric acid potassium salt
- UNII-01DMT14Z63
- DTXSID90872576
- D05582
- potassium phosphenate
- DTXCID60820221
- Potassium metaphosphate
- Potassium metaphosphate (NF)
- POTASSIUM METAPHOSPHATE (MART.)
- MFCD00049681
- EINECS 232-212-6
-
-
- Inchi: 1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1
- InChI-sleutel: OQZCJRJRGMMSGK-UHFFFAOYSA-M
- LACHT: [K+].P(=O)(=O)[O-]
Berekende eigenschappen
- Exacte massa: 117.92221234g/mol
- Monoisotopische massa: 117.92221234g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 5
- Aantal draaibare bindingen: 0
- Complexiteit: 49.8
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 57.2Ų
Gerelateerde literatuur
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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